1-(4-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
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Description
1-(4-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
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Scientific Research Applications
Optically Active Tetrahydroquinoline Synthesis
The synthesis of optically active tetrahydroquinolines has been explored, demonstrating the compound's potential in creating chiral molecules. This research highlights the catalytic enantioselective reactions that produce atropisomeric N-(2,5-di-tert-butylphenyl)-1,2,3,4-tetrahydroquinoline with an N-C chiral axis. Such molecules have significant implications in medicinal chemistry and asymmetric synthesis, where the control of molecular chirality is crucial for the desired biological activity. The study by Suzuki et al. (2015) showcases how the addition of methane sulfonic acid to axially chiral quinoline dramatically lowers the barrier to rotation around the chiral axis, a property that can be exploited in the development of dynamic chiral systems and materials (Suzuki et al., 2015).
Methionine Aminopeptidase Inhibition
Research on quinolinyl sulfonamides, including compounds similar to N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide, has identified them as potent inhibitors of the enzyme methionine aminopeptidase (MetAP). This enzyme is crucial in protein synthesis and is a target for antibiotic and anticancer drug development. Huang et al. (2006) discovered that these inhibitors exhibit varying inhibitory potencies depending on the metal form of Escherichia coli MetAP, highlighting the compound's potential in developing new therapeutic agents (Huang et al., 2006).
Antimicrobial Applications
A study on the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives provides insight into the antimicrobial potential of similar compounds. Fadda et al. (2016) synthesized novel functionalized N-sulfonates with potential biological activity, including quaternary ammonium salts, which showed high activity against Gram-positive and Gram-negative bacteria, as well as fungi. This research suggests that compounds like N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide could be explored for their antimicrobial properties, potentially leading to new antibacterial and antifungal agents (Fadda et al., 2016).
Hydroxylation Catalysis
Compounds with a tetrahydroquinoline structure are also being explored in the context of biomimetic catalysis. Wilfer et al. (2015) studied the use of bis(pyrazolyl)methane ligands, similar in structure to the target compound, in catalyzing the hydroxylation of phenols using oxygen. This process mimics the enzyme tyrosinase's activity, which is essential in the biosynthesis of melanin and other polyphenols. The research demonstrates the compound's potential in synthetic chemistry for the selective oxidation of organic substrates, offering a greener alternative to traditional methods (Wilfer et al., 2015).
Properties
IUPAC Name |
1-(4-methylphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-20(23)22-12-4-5-17-13-18(10-11-19(17)22)21-26(24,25)14-16-8-6-15(2)7-9-16/h6-11,13,21H,3-5,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYDNCFJCKFEKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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